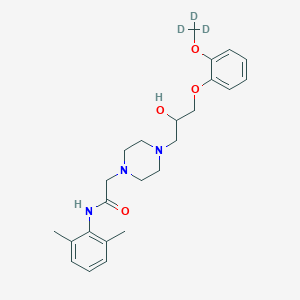

Ranolazine-d3

Descripción general

Descripción

Ranolazine-d3 is a deuterated form of ranolazine, a piperazine derivative used primarily as an anti-anginal agent. Ranolazine is known for its unique mechanism of action, which does not significantly affect heart rate or blood pressure. It is used to treat chronic angina by improving blood flow to help the heart work more efficiently .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ranolazine-d3 involves the incorporation of deuterium atoms into the ranolazine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve the formation of the piperazine ring and subsequent functionalization to introduce the deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the incorporation of deuterium and to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions: Ranolazine-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .

Aplicaciones Científicas De Investigación

Ranolazine-d3 has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of ranolazine.

Biology: Investigated for its effects on cellular ion channels and its potential neuroprotective properties.

Medicine: Explored for its anti-arrhythmic properties and potential use in treating conditions like atrial fibrillation and ventricular tachycardia.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery .

Mecanismo De Acción

Ranolazine-d3, like ranolazine, exerts its effects primarily by inhibiting the late sodium current in cardiac cells. This inhibition reduces intracellular sodium levels, which in turn decreases calcium overload in the cells. The reduction in calcium overload helps to improve myocardial relaxation and reduce left ventricular diastolic stiffness. This mechanism is beneficial in treating chronic angina and has potential anti-arrhythmic effects .

Comparación Con Compuestos Similares

Ivabradine: Another anti-anginal agent that works by reducing heart rate.

Trimetazidine: A metabolic agent used to treat angina by improving glucose utilization in the heart.

Nicorandil: A vasodilator that also has anti-anginal properties.

Uniqueness of Ranolazine-d3: this compound is unique due to its deuterated nature, which can provide advantages in pharmacokinetic studies by offering more stable isotopic labeling. This stability can lead to more accurate and reliable data in metabolic and pharmacokinetic analyses .

Actividad Biológica

Ranolazine-d3 is a deuterated form of ranolazine, a medication primarily used for the treatment of chronic angina. This compound exhibits unique biological activities that extend beyond its conventional use, making it a subject of interest in cardiovascular research. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, and clinical implications.

This compound functions primarily by inhibiting the late sodium current in cardiac myocytes. This action reduces intracellular sodium levels, subsequently decreasing intracellular calcium influx through the sodium-calcium exchanger. The net effect is a reduction in myocardial oxygen consumption without significantly affecting heart rate or blood pressure .

Key Mechanisms Include:

- Inhibition of Late Sodium Current: Reduces intracellular calcium overload during ischemic conditions.

- Alteration of Metabolic Pathways: Shifts myocardial energy production from fatty acid oxidation to glucose oxidation, enhancing cardiac efficiency .

- Antiarrhythmic Properties: this compound has been shown to suppress early afterdepolarizations (EADs) and reduce transmural dispersion of repolarization, contributing to its antiarrhythmic effects .

Pharmacokinetics

This compound is characterized by distinct pharmacokinetic properties that influence its therapeutic efficacy:

| Property | Details |

|---|---|

| Absorption | Peak plasma concentrations occur within 2 to 6 hours. |

| Distribution | Volume of distribution ranges from 85 to 180 L. |

| Metabolism | Primarily metabolized by CYP3A4; over 40 metabolites identified. |

| Excretion | Renal excretion accounts for a significant portion of metabolites. |

The pharmacokinetics of this compound suggest that careful monitoring is required when co-administered with drugs that affect CYP3A4 activity .

Clinical Efficacy and Case Studies

Numerous studies have evaluated the clinical efficacy of this compound in various patient populations.

- CARISA Trial:

- Real-World Data Analysis:

Adverse Effects and Safety Profile

This compound is generally well-tolerated, with adverse effects reported in a small percentage of patients. Common side effects include dizziness, constipation, and nausea, while serious adverse events are rare . The drug's safety profile is particularly favorable when compared to traditional antianginal therapies.

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-[2-(trideuteriomethoxy)phenoxy]propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLMZUWKNUAPSZ-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1OCC(CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648922 | |

| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-{2-[(~2~H_3_)methyloxy]phenoxy}propyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1054624-77-9 | |

| Record name | N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-{2-[(~2~H_3_)methyloxy]phenoxy}propyl)piperazin-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.